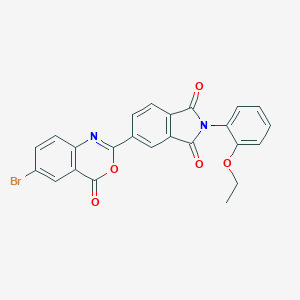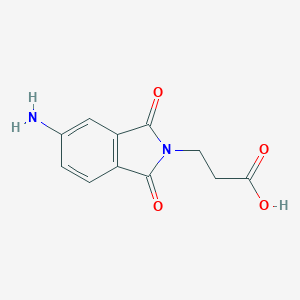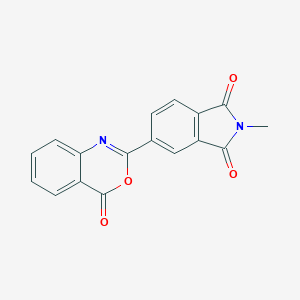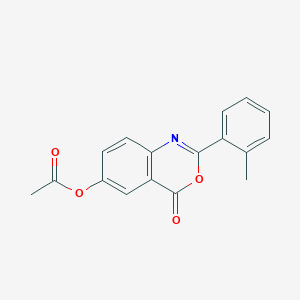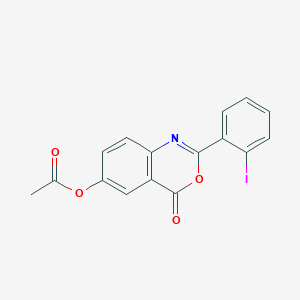![molecular formula C28H16N2O4 B477243 6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 294892-42-5](/img/structure/B477243.png)
6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione is a complex organic compound that belongs to the class of benzoxazinone derivatives.
Preparation Methods
The synthesis of 6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . This compound can also be synthesized through the reaction of 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various primary aromatic amines under different conditions
Chemical Reactions Analysis
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound reacts with primary aromatic amines, heterocyclic amines, and diamines to form various substituted products.
Common Reagents and Conditions: Reagents such as aniline, p-chloro aniline, p-methoxy aniline, and ethylcyanoacetate are commonly used in these reactions. Reaction conditions vary depending on the desired product but often involve the use of dry solvents and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted benzoxazinone derivatives with potential biological activities.
Scientific Research Applications
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound forms intramolecular hydrogen bonds, which play a crucial role in its biological activity . It also interacts with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Quinazolinone derivatives: These compounds share structural similarities with benzoxazinones and exhibit similar biological activities.
Benzoxazinone derivatives: Other benzoxazinone derivatives also exhibit diverse biological activities and are used in various scientific research applications.
Flumioxazin: A related compound with similar structural features and applications in agriculture as a herbicide.
Properties
CAS No. |
294892-42-5 |
|---|---|
Molecular Formula |
C28H16N2O4 |
Molecular Weight |
444.4g/mol |
IUPAC Name |
6-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C28H16N2O4/c31-26-21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(32)30(26)18-9-7-8-17(16-18)25-29-24-15-6-5-14-23(24)28(33)34-25/h1-16H |
InChI Key |
OVVXBTVZDTYCKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


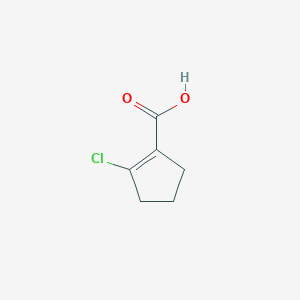
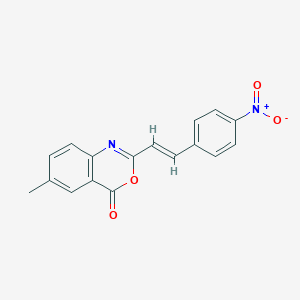
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477244.png)
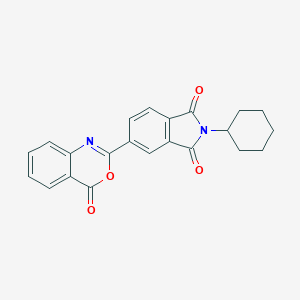
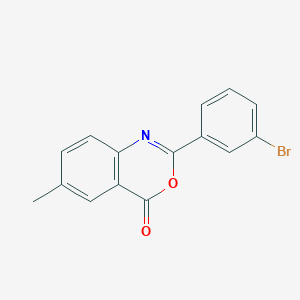
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B477259.png)

![Methyl 3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B477270.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B477272.png)
